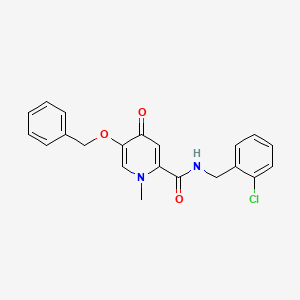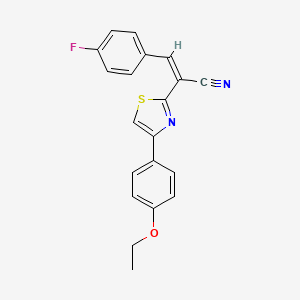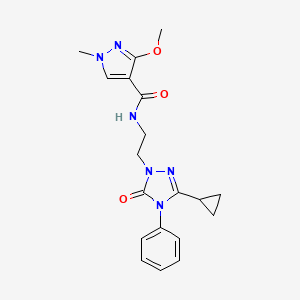![molecular formula C15H16Cl3NO B2835762 {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride CAS No. 2089258-69-3](/img/structure/B2835762.png)
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride” is a chemical compound with the CAS Number: 2089258-69-3 . It has a molecular weight of 332.66 and its IUPAC name is N-(2-(3,4-dichlorophenoxy)benzyl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15Cl2NO.ClH/c1-2-18-10-11-5-3-4-6-15(11)19-12-7-8-13(16)14(17)9-12;/h3-9,18H,2,10H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Corrosion Inhibition
Amine derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The synthesis of four amine derivative compounds and their protective properties on mild steel surfaces were explored through electrochemical measurements and surface analysis. The study found that these compounds form a protective film on the mild steel surface, which depends on the substituent groups, with some derivatives achieving inhibition efficiencies up to 92.56%. Molecular dynamics simulations supported these findings by illustrating the adsorption mechanism of these molecules on the steel surface in an aggressive solution (Boughoues et al., 2020).
Organic Synthesis and Ligand Behavior
Research into the orthopalladation of primary benzylamines and (2-phenylethyl)amine has shown that primary benzylamines can undergo orthometalation, even with electron-withdrawing groups. This process leads to the formation of orthometalated complexes, which has implications for organic synthesis and the development of novel ligands for catalytic processes (Vicente et al., 1997).
Antioxidant Studies
Electrochemical and spectroscopic studies on aromatic secondary amines, used as antioxidants in the rubber industry, revealed their oxidation products. These findings contribute to understanding the stability and degradation mechanisms of these antioxidants, which is crucial for improving the longevity and performance of rubber products (Rapta et al., 2009).
Enhanced Solubility and Fluorescence of Metal Complexes
Soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine were synthesized to study their metal ion affinities and fluorescence properties. This research has implications for the development of fluorescent sensors and probes for metal ions, which can be used in various analytical and diagnostic applications (Liang et al., 2009).
Safety and Hazards
特性
IUPAC Name |
N-[[2-(3,4-dichlorophenoxy)phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c1-2-18-10-11-5-3-4-6-15(11)19-12-7-8-13(16)14(17)9-12;/h3-9,18H,2,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFCOJWZJNCDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-ethoxynaphthalen-1-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2835679.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-cyclopentyl-2-thioxothiazolidin-4-one](/img/structure/B2835683.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2835686.png)
![(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide](/img/structure/B2835687.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2835688.png)
![Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2835693.png)
![N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide](/img/structure/B2835694.png)

![N-[2-(ethylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2835698.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2835699.png)

![Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2835702.png)
